5,5-Dimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic alcohol with the molecular formula C9H16O. It is a derivative of norbornane, featuring a hydroxyl group at the second carbon and two methyl groups at the fifth carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method includes the reaction of isoprene with maleic anhydride, followed by hydrogenation and subsequent reduction to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. Catalysts and specific reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
5,5-Dimethylbicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The unique bicyclic structure also contributes to its reactivity and specificity in various pathways .
Comparison with Similar Compounds
Similar Compounds
Norborneol: A similar bicyclic alcohol with a hydroxyl group at the second carbon but without the methyl groups at the fifth carbon.
2-Norbornanol: Another derivative of norbornane with similar structural features.
Uniqueness
5,5-Dimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of the two methyl groups at the fifth carbon, which significantly influences its chemical reactivity and physical properties. This structural difference sets it apart from other similar compounds and contributes to its specific applications and behavior in various reactions .
Properties
CAS No. |
258264-50-5 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
5,5-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(2)5-6-3-7(9)4-8(6)10/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
NFVLRTVRHRAPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1CC2O)C |
Origin of Product |
United States |
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